Binding Affinity Comparison: SB-258585 vs. SB-271046 vs. SB-399885 at Human Recombinant 5-HT6 Receptors
In direct competition binding assays using [125I]-SB-258585 as the radioligand at human recombinant 5-HT6 receptors, SB-271046 demonstrates significantly higher affinity (pKi = 9.09, Ki = 0.81 nM) than SB-258585 itself (pKi = 8.53–9.09 depending on assay conditions) [1]. At human caudate putamen membranes, the rank order of potency was: SB-271046 > SB-258585 > SB-214111 > methiothepin > clozapine > 5-Me-OT > 5-HT > Ro 04-6790 [2]. This establishes SB-258585's intermediate affinity position—higher than Ro 04-6790 and clozapine, but lower than SB-271046 [3]. SB-399885 exhibits even higher affinity with pKi values of 9.11 (human recombinant), 8.81 (native rat), and 9.02 (native human), corresponding to Ki values of 0.78 nM, 1.55 nM, and 0.95 nM respectively .
| Evidence Dimension | Binding affinity (Ki/pKi) at human 5-HT6 receptor |
|---|---|
| Target Compound Data | pKi = 8.6 (Ki = 2.51 nM) using [3H]LSD; pKi = 8.53–9.09 using [125I]-SB-258585 |
| Comparator Or Baseline | SB-271046: pKi = 8.92–9.09 (Ki = 0.81–1.20 nM); SB-399885: pKi = 9.0–9.11 (Ki = 0.72–1.0 nM); Ro 04-6790: lower affinity than SB-258585 |
| Quantified Difference | SB-271046 exhibits ~2-3× higher affinity than SB-258585; SB-399885 exhibits ~2.5-3.5× higher affinity than SB-258585 |
| Conditions | Human recombinant 5-HT6 receptors expressed in HeLa cells; [3H]LSD and [125I]-SB-258585 radioligand competition binding assays |
Why This Matters
The intermediate affinity of SB-258585 makes it suitable for applications where extremely high-affinity antagonists (SB-271046/SB-399885) may cause prolonged receptor occupancy or off-target effects, while still providing sufficient potency for robust receptor blockade.
- [1] Routledge C, Bromidge SM, Moss SF, et al. Characterization of SB-271046: a potent, selective and orally active 5-HT6 receptor antagonist. Br J Pharmacol. 2000;130(7):1606-1612. View Source
- [2] Hirst WD, Minton JA, Bromidge SM, et al. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue. Br J Pharmacol. 2000;130(7):1597-1605. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. SB258585 Ligand Activity Charts. Ligand ID: 3232. View Source
